![molecular formula C14H10Cl2O2 B187626 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde CAS No. 70627-17-7](/img/structure/B187626.png)

4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

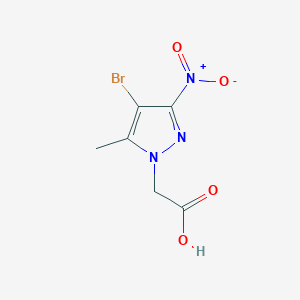

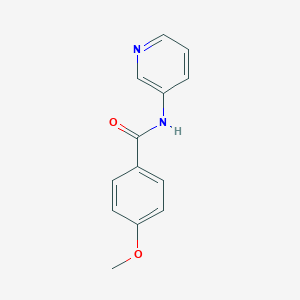

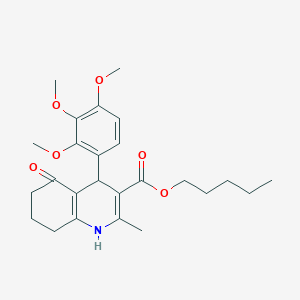

“4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” is a research chemical with the CAS Number: 70627-17-7 . It has a linear formula of C14H10Cl2O2 .

Synthesis Analysis

While specific synthesis methods for “4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” were not found, it’s worth noting that the synthesis of similar molecules often involves metal-catalyzed reactions . Transition metals like iron, nickel, and ruthenium can serve as catalysts in these processes .Molecular Structure Analysis

The molecular structure of “4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” is represented by the InChI code: 1S/C14H10Cl2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 .Physical And Chemical Properties Analysis

“4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde” is a solid substance with a melting point between 98-99°C . Its molecular weight is 281.14 g/mol .Applications De Recherche Scientifique

Regioselective Protection in Organic Synthesis

- Regioselective protection of hydroxyl groups is a crucial step in synthetic organic chemistry. A study showcased the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, with varying protecting groups including dichlorobenzyl, illustrating the versatility and importance of such derivatives in synthetic applications (Plourde & Spaetzel, 2002).

Optical and Thermal Properties in Material Science

- The synthesis and characterization of metal complexes using substituted benzaldehydes, including methoxy or chloro benzaldehydes, has shed light on their significant thermal stability and optical properties. These materials are valuable for various applications, including photoluminescence and thermomechanical uses (Barberis & Mikroyannidis, 2006).

Applications in Organic Reactions and Analysis

- The oxidation reactions of methoxy substituted benzaldehydes have been pivotal in distinguishing between single electron transfer reactions and direct oxygen atom transfer reactions. This knowledge is crucial in understanding the underlying mechanisms in organic chemistry and developing new synthetic methodologies (Lai, Lepage, & Lee, 2002).

- In analytical chemistry, benzaldehydes, including methoxy and chloro variants, have been utilized as derivatizing agents for the quantitative analysis of various compounds, illustrating their versatility and importance in developing precise and accurate analytical methods (Liao, Yang, Syu, & Xu, 2005).

Crystallography and Molecular Structure Analysis

- The study of crystal structures and molecular interactions is crucial in material science and chemistry. Research on molecules such as (4-chlorophenyl)sulfanyl, benzaldehyde, and methoxy residues contributes to the understanding of crystal packing, molecular interactions, and the formation of supramolecular structures, which are fundamental in the design of new materials and molecules (Caracelli et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(2,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFMTPMHCQCPNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352769 |

Source

|

| Record name | 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde | |

CAS RN |

70627-17-7 |

Source

|

| Record name | 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-{2-[(3-methylbenzoyl)amino]ethyl}benzamide](/img/structure/B187543.png)

![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)

![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)